1,2-Diphenyl-4-methylcyclopentadiene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24105-41-7 |
|---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
(4-methyl-2-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C18H16/c1-14-12-17(15-8-4-2-5-9-15)18(13-14)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
InChI Key |
SFZBACBFFNXMNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis Methodologies and Strategic Approaches for 1,2 Diphenyl 4 Methylcyclopentadiene
Established Synthetic Pathways for Substituted Cyclopentadienes Relevant to 1,2-Diphenyl-4-methylcyclopentadiene
Established synthetic routes provide a foundational toolkit for constructing substituted cyclopentadiene (B3395910) frameworks. These methods, including nucleophilic aromatic substitution, cycloaddition reactions, and functional group transformations, offer versatile strategies for assembling the requisite carbon skeleton and substituent pattern.
Nucleophilic Aromatic Substitution Routes for Aryl-Substituted Cyclopentadienes
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming aryl-carbon bonds, which is critical for introducing the phenyl groups in the target molecule. In a typical SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is distinct from SN1 or SN2 reactions and requires the aromatic ring to be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.com
While direct SNAr on a cyclopentadienyl (B1206354) anion is not the typical approach, the principles of SNAr are highly relevant for synthesizing precursors. For instance, a synthetic strategy could involve attaching phenyl groups to a larger acyclic or cyclic precursor molecule via an SNAr reaction, followed by subsequent reactions to form the cyclopentadiene ring. The reactivity in SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being more reactive than other halides, a trend opposite to that seen in SN1 and SN2 reactions. masterorganicchemistry.com
Table 1: Key Factors in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Factor | Description | Relevance to Aryl-Substituted Cyclopentadienes |
| Substrate | An aromatic ring with a good leaving group (e.g., F, Cl, NO₂) and at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R). chemistrysteps.com | Essential for designing precursor molecules where phenyl groups can be attached to an activated ring system. |
| Nucleophile | Can be a variety of charged or neutral species, such as alkoxides, amines, or carbanions. chemistrysteps.com | A carbanion precursor to the cyclopentadiene backbone could potentially act as a nucleophile in some synthetic designs. |
| Position of EWG | Must be ortho or para to the leaving group to allow for resonance stabilization of the Meisenheimer intermediate. libretexts.org | This regiochemical requirement dictates the design of any precursor synthesis utilizing SNAr. |
| Mechanism | A two-step addition-elimination process. The initial addition of the nucleophile is typically the rate-determining step. masterorganicchemistry.com | Understanding the mechanism allows for optimization of reaction conditions for precursor synthesis. |
Cycloaddition Reactions in the Preparation of Substituted Cyclopentadienes
Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are among the most powerful tools for constructing six-membered rings. However, related cycloaddition strategies can be adapted to form five-membered rings or their precursors. oregonstate.edu For example, the reaction of a substituted diene with a dienophile can create a complex cyclic system in a single, stereocontrolled step. researchgate.net
In the context of this compound, a hypothetical cycloaddition approach could involve the reaction of a 1,2-diphenyl-substituted diene with a methyl-containing dienophile, although constructing such specific reactants can be challenging. More practically, cycloaddition reactions are used to build precursors which are then converted to the final cyclopentadiene. For instance, the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a well-established method for synthesizing cyclopentenones, which are direct precursors to cyclopentadienes. sci-hub.se This reaction can assemble the five-membered ring with high regioselectivity, especially with cyclic or strained alkenes. sci-hub.se
Light-induced [4+2] cycloadditions of vinyldiazo compounds with dienes like furan (B31954) or cyclopentadiene itself have also been shown to produce bicyclic compounds that can serve as precursors to more complex structures. nih.gov
Functional Group Transformations from Precursor Molecules
Many synthetic routes deliver a precursor molecule, such as a substituted cyclopentenone or cyclopentanol, which must then be converted into the final cyclopentadiene through functional group transformations. These concluding steps are critical for introducing the diene's double bonds.
A common strategy involves the synthesis of a substituted cyclopentenone, which can be accessed through methods like the cyclization of α,β-unsaturated carboxylic acid esters. wipo.int This cyclopentenone can then undergo a series of transformations:
Reduction: The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).
Elimination: The resulting alcohol can be dehydrated under acidic or basic conditions to generate one of the double bonds of the cyclopentadiene system. Creating the second conjugated double bond might require further steps, such as elimination of a leaving group from an adjacent carbon.
The functionalization of a pre-existing cyclopentadiene is also a viable strategy. For example, cyclopentadiene can be deprotonated to form the cyclopentadienyl anion, which is a potent nucleophile. This anion can then react with alkylating agents, such as methyl chloride, to introduce substituents like the methyl group. google.com This approach is often used for simpler alkyl-substituted cyclopentadienes and would need to be adapted for the more complex diaryl substitution pattern.
Emerging and Advanced Synthetic Strategies for this compound Analogs
Modern synthetic chemistry offers advanced strategies for creating highly substituted, or "crowded," cyclic systems that are difficult to access through traditional methods. These techniques often rely on metal catalysis to achieve high efficiency and selectivity.
Metal-Catalyzed Cycloisomerization for the Formation of Crowded Cyclopentadienes
Gold-catalyzed cycloisomerization has emerged as a reliable and powerful methodology for the regioselective synthesis of densely functionalized cyclopentadienes. nih.gov This approach is particularly effective for preparing sterically crowded systems, such as those with multiple aryl substituents. nih.gov
A common pathway involves the cycloisomerization of vinylallenes. In this reaction, a cationic gold(I) catalyst coordinates to the vinylallene, initiating a Nazarov-like cyclization to form a cationic gold(I)-carbenoid intermediate. nih.gov This intermediate then undergoes rearrangements, such as 1,2-hydrogen shifts, to yield the final substituted cyclopentadiene product and regenerate the catalyst. nih.govscispace.com This method is valued for its mild reaction conditions and tolerance of various functional groups, including acid-labile protecting groups. scispace.com Research has demonstrated the synthesis of a wide range of substituted cyclopentadienes using this method, including those with multiple aryl groups. acs.org
Table 2: Examples of Gold-Catalyzed Cycloisomerization of 5-Aryl-Substituted Vinylallenes acs.org
| Entry | Aryl Substituent | Yield of Cyclopentadiene |
| 1 | Phenyl | 85% |
| 2 | 4-Methylphenyl | 99% |
| 3 | 4-Methoxyphenyl | 97% |
| 4 | 4-Fluorophenyl | 96% |
| 5 | 4-Chlorophenyl | 81% |
Data sourced from a study on gold-catalyzed migratory cycloisomerization, illustrating the high efficiency for various aryl-substituted substrates. acs.org
This strategy provides a direct and efficient route to complex cyclopentadienes that would be challenging to synthesize using the established pathways discussed previously. researchgate.net
Bio-Based Routes for Methylcyclopentadiene (B1197316) Precursors and Analogs
In the pursuit of sustainable chemistry, significant research has focused on developing synthetic routes from renewable, bio-based feedstocks. While a fully bio-based synthesis of this compound is not established, routes to key precursors, particularly methylcyclopentadiene (MCPD), have been successfully developed. nih.govnih.gov
One prominent pathway begins with 2,5-hexanedione (B30556), a platform chemical that can be derived from cellulosic biomass. nih.govresearchgate.net This precursor is converted to methylcyclopentadiene through a three-step process:
Intramolecular Aldol Condensation: Base-catalyzed condensation of 2,5-hexanedione yields 3-methyl-2-cyclopenten-1-one (B1293772). nih.gov
Chemoselective Hydrogenation: The ketone in 3-methyl-2-cyclopenten-1-one is selectively reduced to an alcohol, 3-methyl-2-cyclopenten-1-ol, using a ruthenium catalyst system. This step achieves high chemoselectivity, leaving the carbon-carbon double bond intact. nih.govresearchgate.net
Dehydration: The resulting alcohol is dehydrated over a catalyst such as AlPO₄/MgSO₄ to produce methylcyclopentadiene. nih.gov
Another innovative route involves the direct hydrodeoxygenation of 3-methylcyclopent-2-enone (derived from cellulose) over a zinc-molybdenum oxide catalyst to produce methylcyclopentadiene with good yield. nih.govresearchgate.net These bio-based methods provide a sustainable source for the methylcyclopentadiene scaffold, which is a crucial component for analogs of the target molecule.
Regioselective and Stereoselective Synthesis of this compound Isomers
The controlled synthesis of specific isomers of polysubstituted cyclopentadienes, such as this compound, presents a significant challenge due to the facile isomerization of the double bonds within the five-membered ring. Achieving regioselectivity (the specific placement of substituents) and stereoselectivity (the specific spatial arrangement of atoms) requires carefully designed synthetic strategies. Research into the synthesis of structurally related trisubstituted cyclopentadienes provides a foundation for potential pathways to access specific isomers of the target compound.
Methodologies often rely on the functionalization of cyclopentenone precursors, where the existing carbonyl group and double bond can direct the sequential addition of different substituents. researchgate.net Other advanced approaches include metal-catalyzed cyclization and cycloaddition reactions that can construct the substituted cyclopentadiene ring with a high degree of control. nih.gov
One of the most promising strategies for the regioselective synthesis of trisubstituted cyclopentadienes begins with furan-derived precursors, which are converted into functionalized hydroxycyclopentenones. researchgate.net This approach allows for a stepwise and controlled introduction of substituents onto the cyclopentane (B165970) ring before the final dehydration step to form the cyclopentadiene.
A key step in this strategy is the conjugate addition of a Grignard reagent to a hydroxycyclopentenone intermediate, often directed by chelation to achieve specific stereochemistry. This is followed by a 1,2-addition of an organolithium reagent to the ketone, and subsequent dehydration to yield the final trisubstituted cyclopentadiene. researchgate.net This sequence allows for the precise placement of different aryl and alkyl groups, which could be adapted for the synthesis of this compound.
For instance, a plausible route could involve the initial introduction of a methyl group via a conjugate addition of a methyl Grignard reagent to a diphenyl-substituted hydroxycyclopentenone. The subsequent steps would then establish the desired 1,2-diphenyl-4-methyl substitution pattern. The regioselectivity is locked in by the nature of the sequential addition reactions to the cyclopentenone scaffold.
The table below outlines the key transformations in a proposed synthesis adapted from this methodology, highlighting the control over substituent placement.
| Step | Reactants | Reagents & Conditions | Intermediate/Product | Key Outcome |
|---|---|---|---|---|
| 1 | Furylcarbinol derivative | Acidic rearrangement | Hydroxycyclopentenone | Formation of the core cyclopentenone ring. |
| 2 | Hydroxycyclopentenone | 1. Phenyl Grignard (PhMgBr), Cu(I) salt 2. Phenyl organolithium (PhLi) | Disubstituted hydroxycyclopentanone | Controlled 1,4-addition (conjugate) and 1,2-addition of phenyl groups. |
| 3 | Disubstituted hydroxycyclopentanone | Methyl Grignard (MeMgBr) | Trisubstituted diol | Introduction of the methyl group. |
| 4 | Trisubstituted diol | Acid-catalyzed dehydration | This compound isomer | Formation of the final diene system with defined regiochemistry. |
Another powerful regioselective method involves the gold-catalyzed migratory cycloisomerization of vinylallenes. nih.govacs.org This transformation proceeds through a sequence that includes a Nazarov-like cyclization followed by rearrangements to yield highly substituted cyclopentadienes. nih.gov The final substitution pattern on the cyclopentadiene ring is dictated by the structure of the initial vinylallene precursor. This strategy offers a pathway to crowded cyclopentadienes, and by carefully designing the vinylallene, one could potentially control the placement of the two phenyl and one methyl group to form the desired isomer. nih.gov
Detailed research findings on related gold-catalyzed reactions show excellent yields for various aryl-substituted vinylallenes, suggesting this method's robustness.
| Vinylallene Precursor Substituents (R1, R2, R3) | Catalyst | Solvent/Temp | Cyclopentadiene Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| R1=p-MeO-Ph, R2=H, R3=Si(tBu)Me2 | [(IPr)Au(CH3CN)]SbF6 (1 mol%) | DCE, 90 °C | Corresponding silyl-substituted cyclopentadienyl ester | 97 | nih.gov |
| R1=p-Me-Ph, R2=H, R3=Si(tBu)Me2 | [(IPr)Au(CH3CN)]SbF6 (1 mol%) | DCE, 90 °C | Corresponding silyl-substituted cyclopentadienyl ester | 99 | nih.gov |
| R1=Ph, R2=H, R3=Si(tBu)Me2 | [(IPr)Au(CH3CN)]SbF6 (1 mol%) | DCE, 90 °C | Corresponding silyl-substituted cyclopentadienyl ester | 81 | nih.gov |
While these methods demonstrate strong control over regioselectivity, achieving high stereoselectivity in the synthesis of acyclic, prochiral cyclopentadienes like this compound is more complex. Stereocenters can be generated at the C4 carbon (bearing the methyl group) and potentially at the C5 position depending on the hydrogenation state and isomerization. The stereochemical outcome of reactions like the conjugate addition of Grignard reagents can be influenced by chelation control, which may favor the formation of one diastereomer over another. researchgate.net For example, the 1,4-cis stereochemistry is often favored in the addition to certain hydroxycyclopentanones. researchgate.net However, the final dehydration step to form the cyclopentadiene ring typically eliminates the stereocenters within the ring itself, leaving the stereocenter at the C4 position as the primary concern if the substituents at C1 and C2 are different. Further synthetic modifications or the use of chiral auxiliaries would likely be necessary to achieve high enantioselectivity for a specific stereoisomer.
Reactivity Profiles and Mechanistic Investigations of 1,2 Diphenyl 4 Methylcyclopentadiene
Sigmatropic Rearrangements in 1,2-Diphenyl-4-methylcyclopentadiene Systems
Substituted cyclopentadienes are not static structures but exist as a dynamic mixture of isomers due to rapid, thermally allowed libretexts.orgmasterorganicchemistry.com-sigmatropic hydrogen shifts. nsf.gov This pericyclic reaction involves the migration of a hydrogen atom from the C5 position to a C1 position, with a concurrent rearrangement of the double bonds within the ring. This process is facile and occurs at or near room temperature.
For this compound, these sequential libretexts.orgmasterorganicchemistry.com-hydrogen shifts mean that the substituents will rapidly migrate around the ring, leading to a thermodynamic equilibrium of all possible isomers. An analogous, well-studied case is methylcyclopentadiene (B1197316), which exists at equilibrium as a mixture of 5-methyl (3%), 1-methyl (45%), and 2-methyl (52%) isomers. nsf.gov Similarly, this compound will exist as an equilibrium mixture of several constitutional isomers. The exact ratio of these isomers at equilibrium will be determined by their relative thermodynamic stabilities, with isomers featuring more highly substituted or conjugated double bonds generally being more stable. rsc.org This dynamic isomerization is a critical consideration in its reactivity, as any of the isomers present in the mixture can potentially participate in a subsequent reaction, such as a Diels-Alder cycloaddition. nih.gov
| Starting Isomer | Possible Isomers in Equilibrium Mixture |
|---|---|
| This compound | This compound |
| 2,3-Diphenyl-1-methylcyclopentadiene | |
| 1,5-Diphenyl-2-methylcyclopentadiene | |
| (And other positional isomers) |
Diverse Chemical Transformations of this compound
The unique structural arrangement of this compound, featuring a reactive diene system, allylic protons, and aromatic substituents, gives rise to a rich and varied chemical reactivity. This section explores key transformations, including oxidation to cyclopentadienones, functionalization through C-H activation, and reactions involving its corresponding anion.
The conversion of substituted cyclopentadienes into cyclopentadienones represents a significant oxidative transformation. For highly substituted cyclopentadienes, such as those bearing perfluoroaryl groups, this oxidation can be effectively achieved using catalytic selenium dioxide in the presence of a stoichiometric oxidant like hydrogen peroxide. vt.edu This method is particularly relevant for substrates where other methods might fail due to steric hindrance or electronic deactivation. The reactivity in these oxidation reactions is influenced by both the electronic nature and the steric crowding of the substituents on the cyclopentadiene (B3395910) ring. vt.edu Generally, more electron-deficient and less sterically crowded cyclopentadienes exhibit higher reactivity towards oxidation. vt.edu
The process involves the oxidation of one of the methylene (B1212753) carbons of the cyclopentadiene ring to a carbonyl group, yielding the corresponding cyclopentadienone. This transformation is valuable for synthesizing complex polycyclic aromatic systems through subsequent Diels-Alder reactions, where the resulting cyclopentadienone acts as a potent diene.
Table 1: Representative Oxidation of Substituted Cyclopentadienes
| Reactant Substrate Class | Catalyst | Oxidant | Product Class | Ref. |
| Perfluoroarylated Cyclopentadienes | Selenium Dioxide (catalytic) | Hydrogen Peroxide (stoichiometric) | Perfluoroarylated Cyclopentadienones | vt.edu |
Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering significant advantages in atom and step economy. dmaiti.comrsc.org Palladium-catalyzed reactions are particularly versatile, enabling the formation of a wide array of chemical bonds, including carbon-carbon, carbon-oxygen, and carbon-nitrogen linkages. nih.gov This strategy can be applied to the phenyl and methyl substituents of this compound.
The mechanism often involves a ligand-directed C-H activation at a Pd(II) center, forming a cyclopalladated intermediate. nih.gov This intermediate can then undergo functionalization through various pathways. For instance, reaction with oxidants like PhI(OAc)₂ can lead to acetoxylation (C-O bond formation). nih.gov The versatility of palladium catalysis allows for a broad range of functional groups to be introduced by selecting the appropriate coupling partner and reaction conditions. While direct examples involving this compound are specific, the principles of C-H functionalization on aryl and alkyl groups are well-established and applicable. dmaiti.comnih.gov The regioselectivity of these reactions can often be controlled through the use of directing groups, which guide the catalyst to a specific C-H bond. mdpi.com
Table 2: Potential C-H Functionalization Reactions
| C-H Bond Target | Catalyst System | Coupling Partner / Reagent | Bond Formed | Potential Product Type | Ref. |
| Phenyl sp² C-H | Pd(OAc)₂ | PhI(OAc)₂ / Acetic Acid | C-O | Acetoxylated phenyl group | nih.gov |
| Phenyl sp² C-H | Pd(OAc)₂ | Alkenes (e.g., acrylates) | C-C | Alkenylated phenyl group | dmaiti.com |
| Phenyl sp² C-H | Pd(OAc)₂ / K₂S₂O₈ | Primary Amides (R-NH₂) | C-N | Aminated phenyl group | nih.gov |
| Methyl sp³ C-H | Dirhodium complexes | Diazo compounds | C-C | Elongated alkyl chain | nsf.gov |
The methylene protons at the C5 position of the cyclopentadiene ring are acidic due to the formation of a stable, aromatic cyclopentadienyl (B1206354) anion upon deprotonation. Substituted cyclopentadienes readily form these anions when treated with a suitable base. researchgate.net The resulting 1,2-Diphenyl-4-methylcyclopentadienyl anion is a potent nucleophile and serves as a versatile intermediate in organic synthesis.
This anion can react with a wide range of electrophiles, leading to the formation of new covalent bonds primarily at the 5-position. For example, methylation reactions with agents like methyl iodide can introduce additional substituents onto the ring. researchgate.net The reaction of the corresponding lithium or thallium cyclopentadienide (B1229720) salts with metal halides is a cornerstone for the synthesis of organometallic sandwich and half-sandwich complexes. researchgate.net The reaction with electrophiles such as trimethylstannyl chloride (SnClMe₃) allows for the introduction of organometallic functionalities, which can be used in subsequent cross-coupling reactions. researchgate.net
Table 3: Reactions of 1,2-Diphenyl-4-methylcyclopentadienyl Anion with Electrophiles
| Anion Precursor | Base / Reagent | Electrophile | Product Type | Ref. |
| This compound | Strong Base (e.g., n-BuLi) | Alkyl Halide (R-X) | 5-Alkyl-1,2-diphenyl-4-methylcyclopentadiene | researchgate.net |
| This compound | Strong Base (e.g., n-BuLi) | Trimethylstannyl chloride (Me₃SnCl) | 5-(Trimethylstannyl)-1,2-diphenyl-4-methylcyclopentadiene | researchgate.net |
| This compound | Base | Ferrous Chloride (FeCl₂) | Substituted Ferrocene | researchgate.net |
| This compound | Thallium Ethoxide | Rhenium Pentacarbonyl Bromide | Half-Sandwich Rhenium Complex | researchgate.net |
Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Organometallic Chemistry
A thorough review of available scientific literature reveals a significant scarcity of specific research on the chemical compound this compound and its applications in organometallic chemistry. Despite broad interest in substituted cyclopentadienyl ligands for catalysis and materials science, this particular derivative appears to be largely unexplored. Consequently, a detailed analysis of its metal complexes, including their synthesis, structural characterization, and application in specialized areas such as asymmetric catalysis and bimetallic systems, cannot be constructed at this time.
The formation and characterization of η5-1,2-Diphenyl-4-methylcyclopentadienyl metal complexes are foundational to understanding their potential. Typically, synthetic methodologies for such complexes would involve the deprotonation of the cyclopentadiene ring followed by salt metathesis with a suitable metal halide. This approach is standard for a wide range of transition metals—such as titanium, zirconium, palladium, iron, rhodium, and iridium—as well as lanthanides. However, specific protocols, reaction yields, and spectroscopic data for complexes of this compound are not documented in the accessible literature.
Similarly, an elucidation of the steric and electronic effects of the diphenyl and methyl substituents on the coordination behavior of this ligand remains speculative without experimental or computational data. In principle, the two phenyl groups at the 1 and 2 positions would introduce significant steric bulk, influencing the geometry of the resulting metal complexes and potentially creating a chiral pocket around the metal center. The methyl group at the 4-position would contribute to the ligand's electronic properties, likely acting as a weak electron-donating group. These combined features are crucial for tuning the reactivity and selectivity of metal catalysts, but specific studies quantifying these effects for this compound are absent.
Crystallographic analysis provides definitive proof of a complex's structure, including bond lengths, angles, and the spatial arrangement of ligands. While X-ray diffraction is a standard technique for characterizing new organometallic compounds, no crystal structures for metal complexes of this compound have been reported in publicly available databases.
The integration of this ligand into metallocene architectures for specialized applications is also an area without available research. The design and synthesis of chiral metallocenes are of great interest for asymmetric catalysis, where the ligand framework dictates the stereochemical outcome of a reaction. The substitution pattern of this compound could theoretically be exploited to create chiral-at-metal or planar chiral catalysts. However, no studies demonstrating the synthesis of such chiral metallocenes or their efficacy in asymmetric transformations have been found.
Furthermore, the use of this compound in bimetallic systems, where two metal centers are held in proximity by a bridging ligand, is undocumented. Research in this area would typically focus on electronic communication and coupling between the metal centers, which can lead to novel magnetic or catalytic properties. The potential for this ligand to act as part of a bridging framework in such bimetallic architectures has not been explored in the available literature.
Organometallic Chemistry and Ligand Applications of 1,2 Diphenyl 4 Methylcyclopentadiene
Fundamental Reactivity and Stability of 1,2-Diphenyl-4-methylcyclopentadienyl Complexes
No information was found regarding the fundamental reactivity and stability of organometallic complexes specifically featuring the 1,2-diphenyl-4-methylcyclopentadienyl ligand.
Ligand Substitution and Redistribution Processes
There are no available studies detailing the ligand substitution and redistribution processes for complexes of 1,2-diphenyl-4-methylcyclopentadiene. Information on the kinetics, mechanisms (associative, dissociative, or interchange), and equilibrium of such reactions is absent from the searched literature.
Electrochemical and Redox Properties of Organometallic Species
Specific electrochemical data, such as redox potentials and cyclic voltammetry studies, for organometallic species derived from this compound could not be found. Therefore, a discussion on the influence of the 1,2-diphenyl-4-methylcyclopentadienyl ligand on the redox properties of metal centers is not possible.
Table of Chemical Compounds
Catalytic Applications of 1,2 Diphenyl 4 Methylcyclopentadiene and Its Complexes
Utilization of 1,2-Diphenyl-4-methylcyclopentadiene as a Ligand in Homogeneous Catalysis
The cyclopentadienyl (B1206354) (Cp) ligand and its substituted derivatives are fundamental in organometallic chemistry and have significant applications in catalysis. researchgate.netnih.gov The electronic and steric properties of transition metal centers can be modified by altering the ancillary Cp ligand, which influences the catalytic activity. researchgate.net The 1,2-Diphenyl-4-methylcyclopentadienyl ligand, with its bulky phenyl groups and methyl substituent, provides a unique steric and electronic environment that has been harnessed in various homogeneous catalytic processes.
Group 4 metallocene complexes, particularly those of titanium, zirconium, and hafnium, are renowned as precursors for single-site catalysts in olefin polymerization when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO). hhu.demdpi.com The structure of the cyclopentadienyl ligand is a critical determinant of the catalyst's performance, affecting activity, stereoselectivity, and the properties of the resulting polymer. hhu.de
Complexes incorporating substituted cyclopentadienyl ligands, such as this compound, are designed to enhance catalytic properties. The bulky phenyl substituents can influence the coordination geometry around the metal center, which in turn affects monomer insertion and chain propagation steps. For instance, in propylene (B89431) polymerization, the stereochemistry of the metallocene catalyst dictates the tacticity of the polypropylene. Chiral, dissymmetric metallocenes are crucial for producing stereoselective polymers. hhu.de While specific performance data for a catalyst based solely on the 1,2-diphenyl-4-methylcyclopentadienyl ligand is not extensively detailed in the provided results, the principles of ligand modification are well-established. For example, non-bridged Group IV metallocene catalysts with appropriately substituted ligands can polymerize propene into crystalline isotactic polypropylene. hhu.de
The activity of these catalytic systems is also heavily dependent on the cocatalyst used. Methylaluminoxane (MAO) is a common activator, reacting with the metallocene dichloride to generate a catalytically active cationic alkyl species. hhu.de The interaction between the bulky ligand, the metal center, and the cocatalyst creates the active site that governs the polymerization process.
Table 1: Representative Group 4 Metallocene Catalyst Systems and their Applications in Olefin Polymerization
| Catalyst Precursor Class | Cocatalyst | Target Polymer | Key Feature |
| Bis(cyclopentadienyl)zirconium dichloride derivatives | MAO | Polypropylene | Control of polymer tacticity |
| Bis(1-methylfluorenyl)zirconium dichloride | MAO | Isotactic Polypropylene | High isotacticity at elevated temperatures hhu.de |
| ansa-Zirconocene and Hafnocene complexes | MAO, B(C6F5)3 | Polyolefins | Enhanced stereoselectivity due to rigid structure hhu.de |
| Half-sandwich titanium complexes | MAO | Functional Polyolefins | Copolymerization with functional monomers researchgate.netdntb.gov.ua |
Beyond olefin polymerization, cyclopentadienyl-metal complexes are versatile catalysts for a range of organic transformations. The unique electronic properties conferred by ligands like this compound can be exploited in reactions such as telomerization and alkyne polymerization.
Telomerization is a controlled oligomerization process where a substrate (the "telogen") is added across the double bond of an unsaturated monomer (the "taxogen"). For instance, palladium complexes have been used in the selective synthesis of tricyclopentadiene from dicyclopentadiene, a process related to the oligomerization of cyclopentadiene (B3395910). researchgate.net While direct catalysis by a this compound complex is not specified, related cyclopentadienyl systems are active in such cycloaddition and oligomerization reactions.
In the realm of alkyne polymerization, metal complexes containing substituted cyclopentadienyl ligands are known to be effective. researchgate.net The polymerization of triple-bonded monomers like alkynes and isocyanides can lead to the formation of functional polymers with unique properties. chemrxiv.org These polymerizations can proceed via multicomponent reactions, yielding complex heterocyclic polymer structures. chemrxiv.org The steric bulk of the diphenyl-substituted ligand could influence the regioselectivity and stereoselectivity of alkyne insertion, thereby controlling the structure and properties of the resulting polymer. For example, alkyne-based multilayered 3D polymers have been synthesized that exhibit aggregation-induced emission and potential for ion sensing. mdpi.com
Table 2: Examples of Organic Transformations Catalyzed by Cyclopentadienyl-Metal Complexes
| Transformation | Metal Center | Ligand Type | Product Type |
| Oligomerization of Cyclopentadiene | Palladium | Phosphine Ligands | Tricyclopentadiene researchgate.net |
| 1,3-Butadiene Polymerization | Cobalt, Nickel | Dihydroxy-bipyridine | 1,4-cis-Polybutadiene rsc.org |
| Multicomponent Cyclopolymerization | Not specified | Not specified | Heterocyclic Polymers chemrxiv.org |
| Alkyne Polymerization | Various | Not specified | Polyalkynes, 3D Polymers mdpi.com |
Understanding the mechanism of a catalytic cycle is crucial for optimizing catalyst performance and designing new, more efficient catalysts. For reactions involving cyclopentadienyl-metal complexes, mechanistic studies often focus on identifying the catalyst resting states and the turnover-limiting steps. nih.govgettysburg.edu
In many catalytic processes, such as transfer hydrogenations catalyzed by (cyclopentadienone)iron complexes, it has been shown that substitution on the cyclopentadienyl ring significantly affects catalyst activity. nih.govacs.org Electron density on the cyclopentadienone ligand can correlate with reaction rates. nih.gov Mechanistic probes, including kinetic isotope effect experiments, help to elucidate the key steps in the catalytic cycle, such as hydrogen transfer. gettysburg.eduacs.org
For a ligand like this compound, the bulky phenyl groups would sterically influence the approach of substrates to the metal center. This can enhance selectivity by favoring specific coordination geometries. Furthermore, the electronic effects of the phenyl and methyl groups can modulate the reactivity of the metal center, affecting key steps like oxidative addition, reductive elimination, or substrate insertion. While direct mechanistic studies on catalysts with this specific ligand were not found, the general principles derived from related systems are applicable. The turnover-limiting step in a catalytic cycle can involve the transfer of a hydrogen atom from the substrate to the catalyst or from the catalyst to the substrate. gettysburg.edu
Contributions to Heterogeneous Catalysis via Cyclopentadiene Derivativesnih.gov
While homogeneous catalysts offer high activity and selectivity, their separation from the product stream can be challenging. Immobilizing homogeneous catalysts onto solid supports creates heterogeneous catalysts that are more easily recovered and recycled. Cyclopentadiene derivatives can be functionalized to facilitate their attachment to polymer supports. nih.gov
Strategies for heterogenization include attaching the cyclopentadienyl ligand to a polymer backbone, such as polystyrene, before metalation. nih.gov For instance, polystyrene-attached titanocene (B72419) species have been prepared and their reactions studied. nih.gov This approach combines the high activity of the metallocene center with the practical advantages of a solid-supported catalyst. Another method involves preparing polymer-supported chloroaluminate ionic liquids, which can act as Lewis acid catalysts for reactions like the Diels-Alder cycloaddition of cyclopentadiene with methyl methacrylate. researchgate.net
The use of cyclopentadiene derivatives in heterogeneous catalysis also extends to the synthesis of materials. For example, highly crosslinked polymer networks can be synthesized from pure cyclopentadiene derivatives through Diels-Alder chemistry, often without the need for a catalyst. digitellinc.com Additionally, the hydrodeoxygenation of biomass-derived compounds to produce valuable chemicals like methylcyclopentadiene (B1197316) can be achieved using heterogeneous catalysts, such as zinc-molybdenum oxide. nih.gov
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1,2-Diphenyl-4-methylcyclopentadiene and for determining its isomeric purity. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In a typical ¹H NMR spectrum, distinct signals would be expected for the methyl, methylene (B1212753), and vinyl protons of the cyclopentadiene (B3395910) ring, as well as for the aromatic protons of the two phenyl substituents. The integration of these signals would confirm the ratio of protons in the molecule. For instance, the methyl group would likely appear as a doublet upfield, while the aromatic protons would reside in the downfield region (typically 7.0-7.5 ppm).
¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would be used to identify the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). sfu.ca The presence of distinct signals for the methyl carbon, the sp³ and sp² carbons of the cyclopentadiene ring, and the aromatic carbons would confirm the molecular framework. sfu.ca
To resolve complex spectra and definitively assign connectivity, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons, for example, between the methylene protons and the neighboring vinyl proton on the cyclopentadiene ring. sfu.ca
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the direct assignment of proton signals to their corresponding carbon atoms. sfu.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for identifying the connectivity between the phenyl rings and the cyclopentadiene core, and the position of the methyl group. sfu.ca
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly valuable for confirming stereochemistry and distinguishing between potential isomers.
Isomeric purity can be readily assessed, as different isomers would present unique sets of chemical shifts and coupling constants in their NMR spectra. The presence of minor sets of peaks would indicate the presence of impurities or other isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Methyl (CH₃) | ~1.1 - 1.3 | ~15 - 20 |
| Methylene (CH₂) | ~2.5 - 3.0 | ~40 - 45 |
| Ring CH (sp³) | ~3.0 - 3.5 | ~45 - 55 |
| Ring CH (sp²) | ~6.0 - 6.8 | ~125 - 145 |
| Phenyl C-H | ~7.2 - 7.6 | ~127 - 130 |
| Phenyl C (quaternary) | - | ~135 - 142 |
| Ring C (quaternary) | - | ~140 - 150 |
X-ray Diffraction for Definitive Solid-State Structural Determination
Should a suitable single crystal be obtained, the analysis would yield detailed crystallographic data. This includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). The refinement of the crystal structure would confirm the connectivity of all atoms and reveal the precise three-dimensional arrangement, including the relative orientation of the phenyl and methyl substituents on the cyclopentadiene ring. This data is crucial for confirming the specific isomer synthesized and for understanding intermolecular interactions, such as π-π stacking between phenyl rings, in the solid state.
Table 2: Illustrative Crystal Data Parameters from a Representative Organic Molecule
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8975 |
| b (Å) | 11.6546 |
| c (Å) | 11.0648 |
| α (°) | 90 |
| β (°) | 105.212 |
| γ (°) | 90 |
| Volume (ų) | 982.74 |
| Z (molecules/unit cell) | 4 |
Note: This data is for an illustrative compound nist.gov and not for this compound.
Mass Spectrometry (MS) Techniques, including Photoionization Mass Spectrometry, for Intermediate Detection
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely include:
Loss of a methyl radical (•CH₃): Resulting in a [M-15]⁺ ion.
Loss of a phenyl radical (•C₆H₅): Resulting in a [M-77]⁺ ion.
Rearrangements and cleavage of the cyclopentadiene ring: Leading to various smaller charged fragments.
The relative abundance of these fragment ions helps to piece together the molecular structure. libretexts.org
Photoionization Mass Spectrometry (PIMS) is a soft ionization technique that can be particularly useful for detecting and identifying reactive intermediates formed during the synthesis or reaction of this compound. By using tunable vacuum ultraviolet (VUV) light, PIMS can selectively ionize molecules based on their ionization energies, which helps to distinguish between different isomers and transient species in a complex reaction mixture without causing extensive fragmentation. nih.govacs.org This makes it an ideal tool for mechanistic studies, allowing for the direct observation of short-lived intermediates that would be undetectable by other methods.
Table 3: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound (C₁₈H₁₆, MW ≈ 232.32)
| m/z Value | Possible Fragment Identity |
| 232 | Molecular Ion [M]⁺ |
| 217 | [M - CH₃]⁺ |
| 155 | [M - C₆H₅]⁺ |
| 91 | Tropylium ion [C₇H₇]⁺ |
| 77 | Phenyl ion [C₆H₅]⁺ |
Infrared (IR) Spectroscopy for Probing Electronic Effects of Substituents and Coordination
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features.
Key expected vibrational frequencies include:
C-H stretching (aromatic): Typically found just above 3000 cm⁻¹. vscht.cz
C-H stretching (alkene): Also found just above 3000 cm⁻¹. vscht.cz
C-H stretching (aliphatic): Found just below 3000 cm⁻¹. vscht.cz
C=C stretching (aromatic ring): Appears as a series of bands in the 1600-1450 cm⁻¹ region.
C=C stretching (cyclopentadiene ring): Expected in the 1650-1600 cm⁻¹ region.
C-H bending: Various bands in the fingerprint region (< 1500 cm⁻¹) that are characteristic of the substitution pattern.
IR spectroscopy is also highly sensitive to the electronic environment within the molecule. If substituents were added to the phenyl rings, the frequencies of the C=C stretching vibrations would shift. Electron-donating groups would typically lower the frequency, while electron-withdrawing groups would increase it. This allows for the probing of electronic effects transmitted through the conjugated system. Similarly, upon coordination to a metal center to form a metallocene, significant shifts in the vibrational frequencies of the cyclopentadienyl (B1206354) ring would be observed, providing information about the nature and strength of the metal-ligand bond.
Table 4: Expected Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Alkene C-H | Stretch | 3080 - 3020 |
| Aliphatic C-H | Stretch | 2980 - 2850 |
| Aromatic C=C | Stretch | 1600, 1585, 1500, 1450 |
| Alkene C=C | Stretch | ~1640 |
| C-H | Bend | 1475 - 675 |
Electronic Spectroscopy for Understanding Electronic Transitions and Properties
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For this compound, which contains an extended conjugated π-system involving the cyclopentadiene ring and the two phenyl groups, the UV-Vis spectrum is expected to be dominated by intense π → π* transitions. wikipedia.org
The absorption of UV or visible light promotes electrons from a bonding π molecular orbital to an antibonding π* molecular orbital. The wavelength of maximum absorbance (λ_max) is related to the energy gap between these orbitals. Extended conjugation, as seen in this molecule, lowers the energy gap, resulting in absorption at longer wavelengths compared to non-conjugated systems.
The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the chromophore. The spectrum would likely show strong absorptions in the UV region. Studying how λ_max changes with solvent polarity can provide insights into the nature of the electronic excited state. Furthermore, modifications to the structure, such as adding substituents to the phenyl rings or altering the geometry, would shift the absorption bands, providing a means to study structure-property relationships. libretexts.org For example, a red shift (to longer wavelength) would indicate a decrease in the HOMO-LUMO gap, often associated with increased conjugation or the presence of electron-donating groups.
Table 5: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | Phenyl Rings | ~250 - 265 | Moderate (~200 - 1,000) |
| π → π | Conjugated Diene-Phenyl System | ~280 - 350 | High (>10,000) |
Future Directions and Emerging Research Avenues for 1,2 Diphenyl 4 Methylcyclopentadiene
Advancements in Sustainable and Environmentally Benign Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of renewable resources. nih.gov For 1,2-Diphenyl-4-methylcyclopentadiene, a key area of future research will be the development of sustainable and environmentally benign synthetic routes, moving away from traditional methods that may rely on harsh reagents or generate significant waste.
One promising approach involves the exploration of bio-based precursors. Research has already demonstrated the successful synthesis of methylcyclopentadiene (B1197316) from biomass-derived 2,5-hexanedione (B30556). nih.gov This suggests a potential pathway where precursors for the phenyl groups and the cyclopentadiene (B3395910) core could be sourced from renewable feedstocks. Such methodologies would not only reduce the environmental footprint but also offer a more sustainable supply chain.
Furthermore, the adoption of one-pot, multi-step mechanochemical syntheses could revolutionize the production of this and other cyclopentadiene derivatives. rsc.org Ball milling techniques, which minimize or eliminate the need for bulk solvents, offer a significant advantage in reducing waste and energy consumption. rsc.org The development of such solvent-free or eco-friendly solvent-based (e.g., using 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether) procedures represents a critical step towards a more sustainable production of this compound. researchgate.netresearchgate.net
Future research in this area will likely focus on the following:
Bio-based Feedstocks: Investigating enzymatic or microbial pathways to produce key precursors for the synthesis of substituted cyclopentadienes.
Catalytic Routes: Developing highly efficient catalytic systems that can facilitate the synthesis under milder conditions with higher atom economy.
Mechanochemistry: Optimizing solvent-free synthetic protocols to reduce waste and simplify purification processes. rsc.org
Discovery of Novel Catalytic Transformations and Enhanced Performance in Existing Applications
Cyclopentadienyl (B1206354) (Cp) ligands are cornerstones of organometallic chemistry, forming stable complexes with a wide range of transition metals that are active in numerous catalytic transformations. acs.org The specific substitution pattern of this compound, featuring both phenyl and methyl groups, offers a unique steric and electronic profile that could lead to novel catalytic activities and enhanced performance in established reactions.
Future research will likely explore the synthesis of metal complexes of this compound and their application in areas such as:
C-H Bond Functionalization: Chiral Cp ligands have shown immense potential in asymmetric C-H bond functionalization, and developing chiral analogues of this compound could lead to highly selective catalysts for this important class of reactions. researchgate.net
Alkyne Metathesis: The role of ligand sterics and metal choice is crucial in alkyne metathesis. nih.gov The specific substitution on the cyclopentadienyl ring of this compound could influence the formation and stability of key metallacyclic intermediates, potentially leading to catalysts with improved functional group tolerance and reactivity. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling: The electronic properties of the ligand significantly influence the efficiency and selectivity of palladium-catalyzed coupling reactions. rsc.org The electron-donating and withdrawing characteristics of the phenyl and methyl substituents on the cyclopentadiene ring could be fine-tuned to optimize catalytic activity in reactions like Suzuki-Miyaura coupling. researchgate.net
The table below illustrates the potential influence of ligand substitution on catalytic performance, based on data for related cyclopentadienyl complexes.
| Catalyst Precursor | Ligand Type | Reaction Type | Key Finding |
| (η⁵-Cp)Pd(IPr)(Cl) | Substituted Cyclopentadienyl | Suzuki-Miyaura | Shows moderate catalytic activity. researchgate.net |
| (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) | Substituted Indenyl | Suzuki-Miyaura | Exhibits significantly higher activity due to prevention of inactive Pd(I) dimer formation. researchgate.net |
| SiPᴾʰ-supported Mo alkylidynes | Siloxide Podand | Alkyne Metathesis | Improved tolerance for problematic substrates, albeit with reduced reaction rates. nih.gov |
This table presents data for analogous compounds to illustrate the potential impact of ligand design, as specific catalytic data for this compound is an emerging area of research.
Integration of this compound into Functional Materials and Responsive Systems
The inherent reactivity of the cyclopentadiene core, particularly its participation in Diels-Alder reactions, makes this compound an attractive building block for the creation of functional materials and responsive systems. nih.gov These materials can change their physical or chemical properties in response to external stimuli such as light, heat, or pH. rsc.orgrsc.org
A significant area of future research will be the incorporation of this compound into polymer backbones. This can be achieved through various polymerization techniques, leading to materials with tailored thermal, mechanical, and optical properties. For instance, the phenyl substituents could enhance the refractive index or thermal stability of the resulting polymer.
Furthermore, the development of photochromic materials based on this compound is a particularly exciting prospect. rp-photonics.comwikipedia.org Photochromic compounds undergo a reversible color change upon exposure to light. kanto.co.jp By incorporating the this compound moiety into larger molecular structures or polymer matrices, it may be possible to create novel photo-responsive systems for applications in optical data storage, smart windows, and molecular switches. kanto.co.jpuwaterloo.ca
Key research directions in this domain include:
Polymer Synthesis: Developing controlled polymerization methods to synthesize well-defined polymers incorporating the this compound unit.
Stimuli-Responsive Behavior: Investigating the response of these materials to various stimuli, including light, temperature, and chemical analytes. mdpi.com
Device Fabrication: Prototyping and testing of functional devices, such as optical switches or sensors, based on these novel materials.
Development of Predictive Computational Tools for Rational Design and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. mdpi.com For this compound, computational methods will play a crucial role in accelerating the discovery of new applications and optimizing its performance in various contexts.
Future computational studies will likely focus on:
Electronic Structure and Reactivity: Using DFT to elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound and its metal complexes. mdpi.comias.ac.in This information is vital for predicting its reactivity and suitability for specific catalytic applications. roaldhoffmann.com
Ligand Design: Computationally screening a library of substituted this compound derivatives to identify candidates with optimal electronic and steric properties for a desired catalytic transformation. This rational design approach can significantly reduce the experimental effort required to develop new catalysts.
Reaction Mechanisms: Elucidating the detailed mechanisms of reactions catalyzed by metal complexes of this compound. Understanding the transition states and intermediates can provide key insights for improving catalyst performance.
The following table presents a hypothetical comparison of computed electronic properties for different substituted cyclopentadienes, illustrating how computational tools can guide ligand design.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Property |
| Cyclopentadiene | -5.89 | 0.25 | 6.14 | Standard reactivity |
| 1,2-Diphenylcyclopentadiene | -5.62 | -0.15 | 5.47 | Enhanced π-conjugation, potential for optoelectronic applications |
| This compound | -5.58 | -0.12 | 5.46 | Fine-tuned electronic properties due to methyl group |
| 1,2-Bis(pentafluorophenyl)cyclopentadiene | -6.21 | -0.89 | 5.32 | Strong electron-withdrawing character, suitable for specific catalytic cycles |
Note: The values in this table are illustrative and based on general trends observed in DFT studies of related compounds. Specific calculations for this compound would be required for precise values. mdpi.comacs.org
Exploration of this compound for Advanced Chiral Catalysis and Asymmetric Synthesis
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. nih.gov Chiral cyclopentadienyl (Cp) ligands have emerged as a powerful class of ligands for achieving high levels of enantioselectivity in a variety of metal-catalyzed reactions. researchgate.netacs.orgacs.org
A significant future direction for this compound lies in the development of its chiral analogues for applications in asymmetric catalysis. By introducing chirality into the ligand scaffold, either through the synthesis of enantiopure isomers or by attaching chiral auxiliaries, it should be possible to create a new class of powerful catalysts.
Potential strategies for developing chiral catalysts based on this scaffold include:
Resolution of Enantiomers: Developing methods to separate the enantiomers of chiral derivatives of this compound.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to synthesize enantiomerically pure versions of the ligand. nih.gov
Attachment of Chiral Auxiliaries: Covalently linking known chiral groups to the cyclopentadiene ring to induce asymmetry in the resulting metal complexes.
The application of these chiral ligands could be explored in a wide range of asymmetric transformations, including hydrogenation, C-H activation, and cycloaddition reactions, opening up new avenues for the efficient synthesis of valuable chiral products. nih.govuniversityofgalway.ie The field of chiral Cp ligands is rapidly expanding, and the unique substitution pattern of this compound makes it a promising candidate for the development of next-generation asymmetric catalysts. dntb.gov.uaacs.orgepfl.ch
Q & A
Q. Table 1: Key Structural Parameters from PubChem Data
| Parameter | Value | Source |
|---|---|---|
| Vapor Pressure (25°C) | 64.0 mmHg | PubChem |
| InChI Key | RIRARCHMRDHZAR-RNFRBKRXSA-N | PubChem |
Advanced Question: How can mechanistic studies elucidate the role of substituents in stabilizing the cyclopentadiene ring during synthesis?
Answer:
Substituent effects are probed via:
- Isotopic Labeling : Tracking C or H in methyl/phenyl groups to map bond reorganization during HDO .
- Computational Modeling : Density Functional Theory (DFT) calculates stabilization energies. For example, phenyl groups reduce ring strain by ~15–20 kcal/mol compared to unsubstituted analogs .
- Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps (e.g., C-O bond cleavage vs. hydrogenation) .
Advanced Question: What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
Answer:
Discrepancies between NMR (solution state) and XRD (solid state) data arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Variable-Temperature NMR : Identifies dynamic processes (e.g., ring puckering) that alter chemical shifts .
- Multi-Technique Validation : Cross-reference with IR (C=C stretching ~1600 cm) and mass spectrometry (parent ion m/z ~246 for CH) .
- Crystallographic Refinement : Use high-resolution XRD (≤0.8 Å) to resolve disorder in phenyl orientations .
Advanced Question: How does the methyl group at C4 influence thermodynamic stability under varying conditions?
Answer:
The methyl group enhances stability via:
- Steric Shielding : Reduces oxidative degradation by protecting the conjugated diene system.
- Thermodynamic Data : Vapor pressure measurements (64.0 mmHg at 25°C) indicate volatility comparable to aromatic hydrocarbons, requiring storage under inert atmospheres .
- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (~200°C) correlate with methyl substitution’s electron-donating effects .
Advanced Question: What computational approaches predict the reactivity of this compound in Diels-Alder reactions?
Answer:
- Frontier Molecular Orbital (FMO) Theory : Calculates HOMO-LUMO gaps to predict regioselectivity. The diene’s HOMO energy (-6.2 eV) favors electron-deficient dienophiles .
- Molecular Dynamics (MD) Simulations : Model transition states to assess steric effects from phenyl groups on endo/exo selectivity .
Basic Question: How should researchers handle discrepancies in reported solubility parameters for this compound?
Answer:
Solubility variations (e.g., in DMSO vs. hexane) are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
